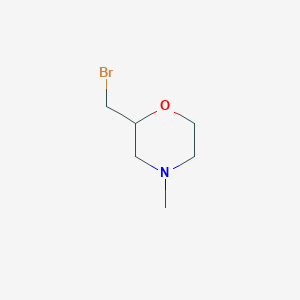
2-(8-Fluoroquinolin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-Fluoroquinolin-3-yl)acetic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-Fluoroquinolin-3-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 8-fluoroquinoline.
Functionalization: The 8-fluoroquinoline undergoes a series of reactions to introduce the acetic acid moiety at the 3-position. This can be achieved through various methods, including nucleophilic substitution and cross-coupling reactions.
Reaction Conditions: Common reagents used in these reactions include organometallic compounds, such as lithium or magnesium reagents, and catalysts like palladium or copper. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 2-(8-Fluoroquinolin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
2-(8-Fluoroquinolin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Fluorinated quinolines, including this compound, are investigated for their antibacterial, antineoplastic, and antiviral activities.
Industry: The compound is used in the development of materials with unique electronic and optical properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 2-(8-Fluoroquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit various enzymes, affecting metabolic pathways and cellular processes.
Pathways Involved: It may interfere with DNA replication and repair mechanisms, leading to its potential use as an antibacterial or antineoplastic agent.
Comparison with Similar Compounds
2-(8-Fluoroquinolin-3-yl)acetic acid can be compared with other fluorinated quinoline derivatives:
Similar Compounds: Examples include 6-fluoroquinoline, 8-fluoroquinoline, and 2-(6-fluoroquinolin-3-yl)acetic acid.
Uniqueness: The specific position of the fluorine atom and the acetic acid moiety in this compound confer unique chemical and biological properties, making it distinct from other fluorinated quinolines.
Properties
Molecular Formula |
C11H8FNO2 |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
2-(8-fluoroquinolin-3-yl)acetic acid |
InChI |
InChI=1S/C11H8FNO2/c12-9-3-1-2-8-4-7(5-10(14)15)6-13-11(8)9/h1-4,6H,5H2,(H,14,15) |
InChI Key |
RZEWGCQTXUEJLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B13254328.png)
![3-[(Phenylthio)methyl]piperidine](/img/structure/B13254329.png)
![3-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13254335.png)

![6-(Pyridin-3-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B13254348.png)
![4-{[(5-Methylthiophen-2-yl)methyl]amino}butan-2-ol](/img/structure/B13254351.png)
![3-[(Methylsulfanyl)methyl]piperidine](/img/structure/B13254369.png)
![6-Chloro-3-(2,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13254371.png)


![[5-Ethyl-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B13254375.png)

![3-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol](/img/structure/B13254393.png)
